molecular formula C18H20ClN5O B10983692 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Cat. No.: B10983692
M. Wt: 357.8 g/mol
InChI Key: OVMAXBZRGOITBH-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide (CAS: 907972-54-7) is a heterocyclic compound featuring a 4-chloroindole core linked via an ethyl group to an acetamide moiety. The acetamide is further substituted with a 4,6-dimethylpyrimidin-2-ylamino group. This structural framework is characteristic of molecules designed for targeted biological interactions, particularly in oncology and kinase inhibition research.

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

InChI

InChI=1S/C18H20ClN5O/c1-12-10-13(2)23-18(22-12)21-11-17(25)20-7-9-24-8-6-14-15(19)4-3-5-16(14)24/h3-6,8,10H,7,9,11H2,1-2H3,(H,20,25)(H,21,22,23)

InChI Key

OVMAXBZRGOITBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide typically involves multi-step organic reactions. One common approach starts with the chlorination of indole to form 4-chloroindole. This intermediate is then subjected to an alkylation reaction with ethyl bromide to yield 2-(4-chloro-1H-indol-1-yl)ethyl bromide. The final step involves the reaction of this intermediate with 2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The chloro group can be reduced to form the corresponding indole derivative.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chloro group and pyrimidinylamine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Indole Derivatives

Several indole-containing acetamides have been synthesized and evaluated for anticancer activity:

Compound Name Key Substituents Biological Target/Activity Molecular Weight Reference
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide (Target) 4-Chloroindole, ethyl linker, pyrimidine Kinase inhibition (hypothesized) 398.84 g/mol
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide Dual chloro/fluorophenyl, benzoyl group Bcl-2/Mcl-1 dual inhibition 511.82 g/mol
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide Nitrophenyl, chlorobenzoyl Anticancer (in vitro studies) 507.88 g/mol
N-(4-Chlorophenyl)-2-{1-[(3,4-dimethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide Piperazine-linked, dimethoxyphenyl Undisclosed pharmacological 458.33 g/mol

Key Observations :

  • Substitution of the indole N-ethyl group with bulkier aromatic systems (e.g., naphthyl in compound 10k) reduces yield but may enhance binding affinity due to π-π stacking .
  • The 4,6-dimethylpyrimidinyl group in the target compound is structurally distinct from the nitro- or fluorophenyl groups in other analogs, which may alter kinase selectivity .

Pyrimidine-Based Acetamide Derivatives

Pyrimidine-containing acetamides often exhibit antimicrobial or kinase-inhibitory properties:

Compound Name Functional Group Variation Activity/Application Molecular Weight Reference
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide Sulfanyl linker, nitrophenyl Antimicrobial (hypothesized) 318.35 g/mol
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyridinyl, sulfanyl linker Crystal structure resolved 317.41 g/mol
N-{[(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(4-methoxyphenyl)acetamide Sulfamoyl, methoxyphenyl Undisclosed biological activity 485.58 g/mol

Key Observations :

Research Findings and Mechanistic Insights

  • Impact of Pyrimidine Substitutions : The 4,6-dimethylpyrimidinyl group in the target compound may confer selectivity for ATP-binding sites in kinases, similar to CDK2 inhibitors (e.g., compound 18 in ) .
  • Synthetic Challenges : Low yields (6–17%) in indole derivatives (e.g., ) highlight the difficulty of introducing bulky substituents without steric hindrance .

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 4 chloro 1H indol 1 yl ethyl 2 4 6 dimethyl 2 pyrimidinyl amino acetamide\text{N 2 4 chloro 1H indol 1 yl ethyl 2 4 6 dimethyl 2 pyrimidinyl amino acetamide}

This structure combines an indole moiety with a pyrimidine derivative, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHEPG20.67
Compound BMCF70.80
This compoundA549 (Lung)TBDTBD

Case Study: In a study evaluating the effects of similar indole derivatives on cancer cell lines, the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value comparable to established anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
Compound CE. coli15
Compound DS. aureus18
This compoundTBDTBD

Research Findings: The antimicrobial activity of related compounds suggests that this compound may inhibit bacterial growth effectively, although specific data on its efficacy is still pending .

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties as well. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Table 3: Antiviral Activity of Indole Derivatives

CompoundVirus TypeEC50 (µM)Reference
Compound EHSV-15.0
This compoundTBDTBD

Findings: Preliminary studies indicate that compounds with similar structures can exhibit significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting a potential for this compound in antiviral therapy .

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